

Technical Guide: Olaparib as a Selective PARP-1 Inhibitor

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Compound of Interest		
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Introduction to PARP-1 and its Role in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the cellular response to DNA damage.[1][2][3] It acts as a primary sensor for DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other target proteins.[1][4][5] This process, known as PARylation, facilitates the recruitment of other DNA repair proteins to the site of damage, ultimately leading to the repair of the SSB.[5] [6] PARP-1 is involved in several DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), and the stabilization of replication forks.[2][3]

In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, there is an increased reliance on PARP-1 for DNA repair.[7] This creates a synthetic lethal relationship, where the inhibition of PARP-1 in these cancer cells leads to the accumulation of DNA damage and subsequent cell death, while normal cells with functional homologous recombination repair (HRR) pathways are less affected.[4][8]

Olaparib: A Selective PARP-1 and PARP-2 Inhibitor

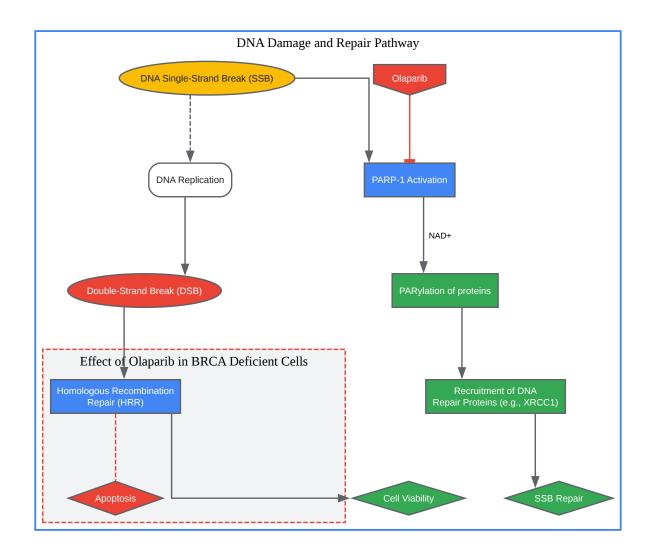
Olaparib (formerly AZD2281) is an orally active and potent inhibitor of both PARP-1 and PARP-2.[9][10] It functions as a competitive inhibitor of NAD+, the substrate for PARP enzymes.[11] By blocking PARP activity, Olaparib prevents the repair of SSBs, which can then lead to the formation of double-strand breaks (DSBs) during DNA replication.[8] In cancer cells with deficient HRR, these DSBs cannot be efficiently repaired, resulting in genomic instability and apoptosis.[4][8]



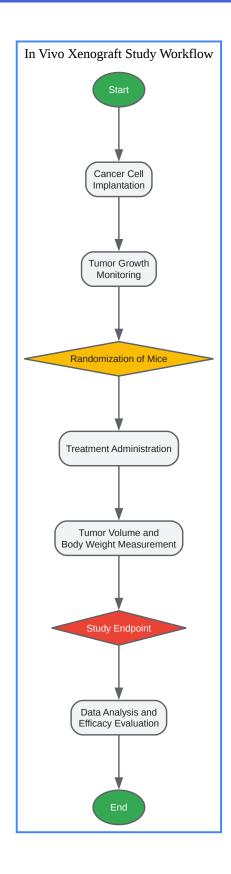
Mechanism of Action

The primary mechanism of action of Olaparib is the inhibition of PARP enzymatic activity.[12] [13] In vitro studies have demonstrated that Olaparib-induced cytotoxicity is also linked to the formation of trapped PARP-DNA complexes.[12][13] This "trapping" of PARP on DNA is a critical component of its anti-tumor activity, as these complexes are more cytotoxic than the unrepaired SSBs alone.

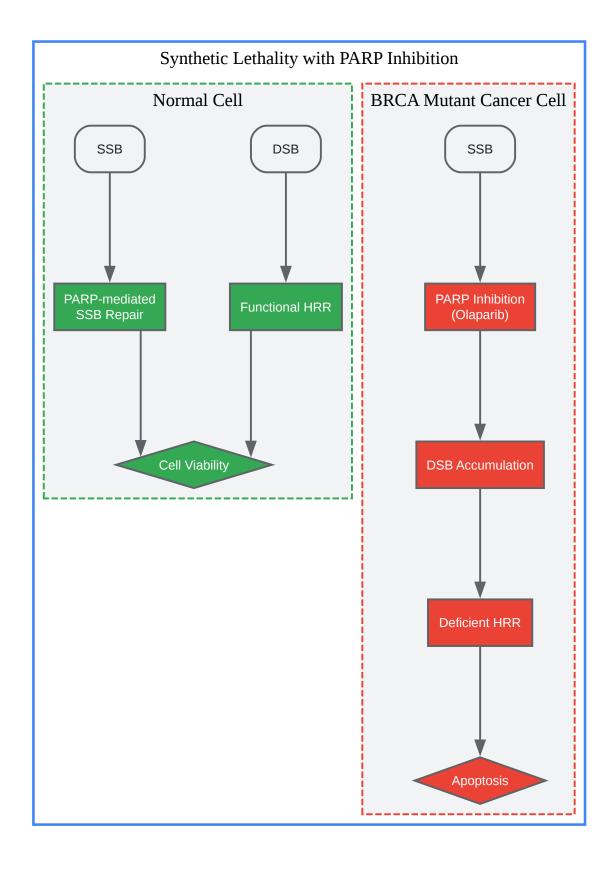












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